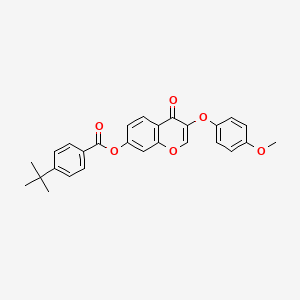
N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine typically involves multi-step organic reactions One common approach is the condensation of 4-bromoaniline with 4-propoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with anthranilic acid under acidic conditions to yield the quinazoline core
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions could target the bromophenyl or propoxyphenyl groups.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions could introduce various functional groups in place of the bromine atom.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-bromophenyl)-2-phenylquinazolin-4-amine
- N-(4-chlorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine
- N-(4-bromophenyl)-2-(4-methoxyphenyl)quinazolin-4-amine
Uniqueness
N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine is unique due to the presence of both bromophenyl and propoxyphenyl groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
Propriétés
Formule moléculaire |
C23H20BrN3O |
|---|---|
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C23H20BrN3O/c1-2-15-28-19-13-7-16(8-14-19)22-26-21-6-4-3-5-20(21)23(27-22)25-18-11-9-17(24)10-12-18/h3-14H,2,15H2,1H3,(H,25,26,27) |
Clé InChI |
COGDRHMHBDFSLP-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632193.png)
![5-{[5-(2-Chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11632204.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11632205.png)
![2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B11632218.png)
![(2Z)-2-[4-(dimethylamino)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11632225.png)
![5,7-Diethyl-2-(2-fluorophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11632236.png)
![Ethyl 6-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11632242.png)
![3-({2-chloro-4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11632253.png)
![8-butyl-13-chloro-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11632254.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632262.png)
![methyl 2-{5-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11632265.png)
![Diisopropyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11632268.png)
![N'-{[(4-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B11632278.png)

